(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane
Overview
Description
(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a fluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[31One common method involves the use of fluoroiodomethane as a fluoromethylating agent, which can be activated via halogen atom transfer under visible light conditions . This process is often facilitated by tris(trimethylsilyl)silane, which acts as both a hydrogen and halogen atom transfer reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluoromethylation reactions using commercially available fluoroiodomethane and appropriate catalysts to ensure high yield and purity. The process conditions are optimized to maintain the stereochemistry of the product.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form corresponding alcohols or acids.
Reduction: The azabicyclo structure can be reduced under specific conditions to yield different amine derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include fluorinated alcohols, amines, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[310]hexane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane is explored for its potential as a pharmacophore in drug design. The presence of the fluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with various biological macromolecules, influencing their function and activity. The azabicyclo structure can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,6R)-6-(chloromethyl)-3-azabicyclo[3.1.0]hexane
- (1R,5S,6R)-6-(bromomethyl)-3-azabicyclo[3.1.0]hexane
- (1R,5S,6R)-6-(iodomethyl)-3-azabicyclo[3.1.0]hexane
Uniqueness
Compared to its halogenated analogs, (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-1-4-5-2-8-3-6(4)5/h4-6,8H,1-3H2/t4?,5-,6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMWJRVCHSZLCT-GOHHTPAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CF)CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CF)CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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